molecular formula C8H8ClNO3 B1404380 Methyl 4-chloro-6-methoxypicolinate CAS No. 204378-37-0

Methyl 4-chloro-6-methoxypicolinate

Cat. No. B1404380
Key on ui cas rn: 204378-37-0
M. Wt: 201.61 g/mol
InChI Key: CNYVZFKMCNDPOD-UHFFFAOYSA-N
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Patent
US08883789B2

Procedure details

To a mixture of 1.25 mL (10.5 mmol) tert-butyl nitrite and 1.42 g (10.5 mmol) copper(II)chloride in 40 mL acetonitrile was added a solution of 1.20 g (6.59 mmol) 4-amino-6-methoxy-pyridine-2-carboxylic acid methyl ester in 10 mL acetonitrile dropwise at 40° C. This mixture was stirred at 80° C. for 1 h, then poured into ice water, acidified with 4 M aqueous HCl and extracted with EtOAc. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by flash chromatography (PE/EtOAc=3/1→2/1).
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
catalyst
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[CH3:8][O:9][C:10]([C:12]1[CH:17]=[C:16](N)[CH:15]=[C:14]([O:19][CH3:20])[N:13]=1)=[O:11].[ClH:21]>C(#N)C.[Cu](Cl)Cl>[CH3:8][O:9][C:10]([C:12]1[CH:17]=[C:16]([Cl:21])[CH:15]=[C:14]([O:19][CH3:20])[N:13]=1)=[O:11]

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.42 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC(=C1)N)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (PE/EtOAc=3/1→2/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(=O)C1=NC(=CC(=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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